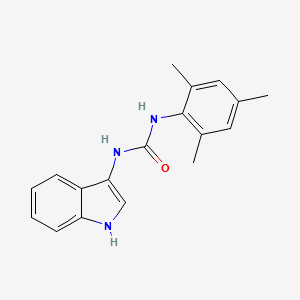

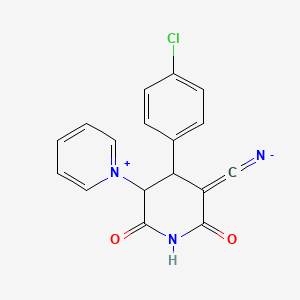

1-(1H-indol-3-yl)-3-mesitylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives are significant due to their wide range of biological activities . They play a crucial role in cell biology and are used in the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest for many researchers . For example, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been reported . These compounds are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques . The structural characterization of synthesized compounds is usually done by 1H-NMR, 13C-NMR, IR, and EI-MS spectral data .

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

1-(1H-indol-3-yl)-3-mesitylurea and its derivatives have been studied for their antimicrobial properties. Research has shown that these compounds exhibit significant antimicrobial activity. For instance, novel 1H-indole derivatives were synthesized and screened for their antimicrobial activity, displaying effective action against both Gram-positive and Gram-negative bacteria, as well as against fungal species like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Kinetic Transformation Studies

The transformations of indol-3-yl compounds in aqueous solutions have been a subject of study, revealing their potential in forming various physiologically active compounds. For instance, indol-3-ylcarbinol and its derivatives have been investigated using micellar electrokinetic capillary chromatography, indicating their role in producing bioactive indolyl oligomers (Journal of Chromatography A, 1996).

Antitumor Activity

Compounds related to this compound have demonstrated promising results in antitumor activity. A study on 1H-pyrrolo[2,3-b]pyridine derivatives, which share structural similarities with this compound, revealed significant antitumor effects in experimental models of diffuse malignant peritoneal mesothelioma (Journal of medicinal chemistry, 2013).

Versatile Applications in Industry

The diverse applications of indol-3-yl derivatives in various industries have been explored. For example, the derivative 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one has been reported to possess applications in textiles, medicine, and cosmetics, showing properties like anticancer, antibacterial, and immunomodulatory activities (IOP Conference Series: Materials Science and Engineering, 2021).

Antidiabetic Activity

Studies have also revealed the potential of indol-3-yl derivatives in treating diabetes. For example, novel substituted pyrazoles containing indole and thiazole motifs showed significant antihyperglycemic activity, suggesting their potential as therapeutic antidiabetic agents (Medicinal Chemistry Research, 2017).

Corrosion Inhibition

Research has indicated the utility of indol-3-yl derivatives as corrosion inhibitors. For instance, 3-amino alkylated indoles were studied for their inhibition efficiency against mild steel corrosion in acidic solutions, demonstrating their potential in industrial applications (Journal of Molecular Liquids, 2016).

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)-3-(2,4,6-trimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-11-8-12(2)17(13(3)9-11)21-18(22)20-16-10-19-15-7-5-4-6-14(15)16/h4-10,19H,1-3H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMKJTFSWRSXIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)NC2=CNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2819194.png)

![Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2819195.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2819196.png)

![4-[Acetamido(carboxy)methyl]benzoic acid](/img/structure/B2819197.png)

![Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-](/img/structure/B2819198.png)

![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819213.png)

![2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2819214.png)